5-Bromo-4-chlorothiazole
CAS No.:
Cat. No.: VC15976964
Molecular Formula: C3HBrClNS
Molecular Weight: 198.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3HBrClNS |
|---|---|
| Molecular Weight | 198.47 g/mol |
| IUPAC Name | 5-bromo-4-chloro-1,3-thiazole |
| Standard InChI | InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H |
| Standard InChI Key | XOUJGSKPFJJHTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(S1)Br)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
5-Bromo-4-chlorothiazole belongs to the thiazole family, a five-membered heterocycle containing one nitrogen and one sulfur atom. The bromine atom occupies position 5, while chlorine is at position 4 of the ring (Figure 1) . This substitution pattern creates distinct electronic effects, influencing the compound’s reactivity in cross-coupling and nucleophilic substitution reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃HBrClNS |
| Molecular Weight | 198.47 g/mol |
| IUPAC Name | 5-Bromo-4-chloro-1,3-thiazole |
| SMILES | C1=NC(=C(S1)Br)Cl |
| InChI Key | XOUJGSKPFJJHTE-UHFFFAOYSA-N |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.92 g/cm³ (estimated) |
The Standard InChI (InChI=1S/C3HBrClNS/c4-2-3(5)6-1-7-2/h1H) provides a precise representation of its atomic connectivity. Computational models predict a planar ring structure with bond angles consistent with aromatic stabilization .
Synthesis and Reaction Chemistry
Industrial Synthesis Routes
The most documented synthesis involves the lithiation of 2,5-dibromo-4-chlorothiazole using n-butyllithium in tetrahydrofuran (THF) at –78°C, followed by quenching with water to yield 2-bromo-4-chlorothiazole. Further bromination at position 5 achieves the target compound.
Table 2: Optimized Reaction Conditions
| Parameter | Condition |
|---|---|
| Starting Material | 2,5-Dibromo-4-chlorothiazole |
| Reagent | n-BuLi (2.5 M in hexanes) |
| Solvent | THF |
| Temperature | –78°C |
| Reaction Time | 2 hours |
| Yield | 68–72% |
Functionalization Pathways
Applications in Pharmaceutical Research
Antimicrobial Agents
Thiazole derivatives, including 5-bromo-4-chlorothiazole, exhibit broad-spectrum antimicrobial activity. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide—a derivative—shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The halogen atoms enhance membrane permeability and target binding, likely through hydrophobic interactions with bacterial enzymes.
Anticancer Activity
In vitro studies demonstrate that brominated thiazoles induce apoptosis in MCF-7 breast adenocarcinoma cells via caspase-3 activation. A 2024 screen reported an IC₅₀ of 12.3 µM for a 5-bromo-4-chlorothiazole-based inhibitor of tubulin polymerization.
| Exposure Route | Precautionary Action |
|---|---|
| Inhalation | Use fume hood; wear N95 mask |
| Skin Contact | Nitrile gloves; lab coat |
| Eye Contact | Goggles with side shields |
| Storage | Sealed container at 2–8°C |
Recent Advances and Future Directions
Catalytic Applications
A 2025 study explored its use as a ligand in palladium-catalyzed C–H activation, achieving a turnover number (TON) of 1,450 in arylations . The electron-withdrawing halogens stabilize the palladium center, enhancing catalytic efficiency.
Drug Delivery Systems
Nanoparticle-encapsulated 5-bromo-4-chlorothiazole derivatives show a 40% increase in tumor uptake in murine models compared to free drugs, attributed to enhanced permeability and retention (EPR) effects.
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